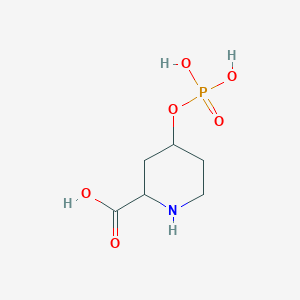
4-(Phosphonooxy)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phosphonooxy)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group at the 2-position and a phosphonooxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phosphonooxy)piperidine-2-carboxylic acid typically involves the phosphorylation of piperidine-2-carboxylic acid. One common method is the reaction of piperidine-2-carboxylic acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Phosphonooxy)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phosphonooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(Phosphonooxy)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Phosphonooxy)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and receptors that recognize phosphate-containing molecules. This interaction can modulate enzyme activities and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-2-carboxylic acid: A precursor in the synthesis of 4-(Phosphonooxy)piperidine-2-carboxylic acid.
Isonipecotic acid: Another piperidine derivative with a carboxylic acid group at the 4-position.
Pipecolic acid: A piperidine derivative with a carboxylic acid group at the 2-position, similar to this compound but lacking the phosphonooxy group.
Uniqueness
This compound is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group allows the compound to participate in reactions and interactions that are not possible with other piperidine derivatives, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
143435-87-4 |
|---|---|
Fórmula molecular |
C6H12NO6P |
Peso molecular |
225.14 g/mol |
Nombre IUPAC |
4-phosphonooxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12NO6P/c8-6(9)5-3-4(1-2-7-5)13-14(10,11)12/h4-5,7H,1-3H2,(H,8,9)(H2,10,11,12) |
Clave InChI |
YSDGHVBEXOQYSM-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CC1OP(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
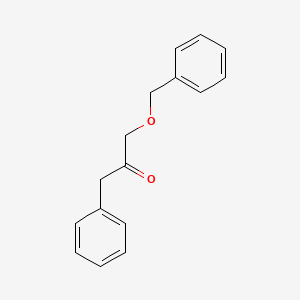

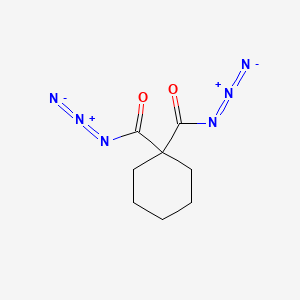
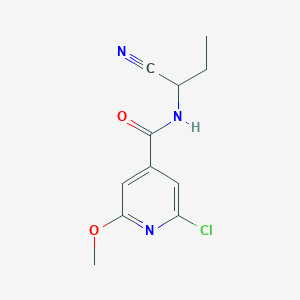
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
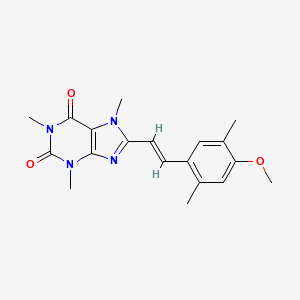
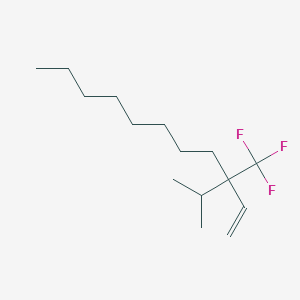
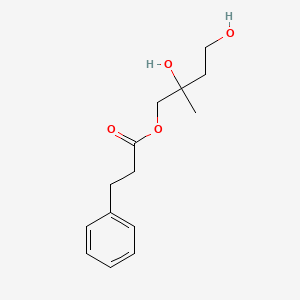
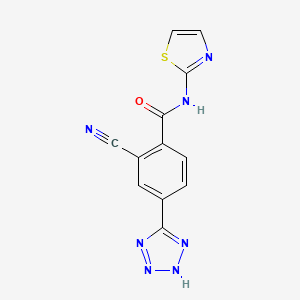
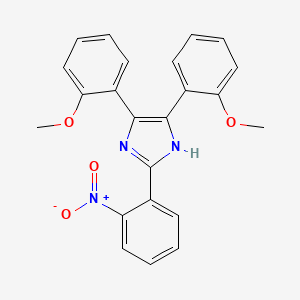

![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
